[pThr3]-CDK5 Substrate
CAS No.:
Cat. No.: VC16678784
Molecular Formula: C53H100N15O15P
Molecular Weight: 1218.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H100N15O15P |
|---|---|
| Molecular Weight | 1218.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C53H100N15O15P/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
| Standard InChI Key | DOSIYTHCWIDLCR-BJSZDZKQSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
Introduction
Structural and Biochemical Properties of [pThr3]-CDK5 Substrate
Molecular Composition
The [pThr3]-CDK5 Substrate is a 13-amino acid peptide with the sequence H2N-ART(pThr)KQMA-COOH, where the phosphorylated threonine residue (pThr) at position 3 is critical for CDK5 recognition . Its molecular formula is C53H100N15O15P, reflecting post-translational phosphorylation. The inclusion of a phosphate group at Thr3 enhances its binding affinity to CDK5’s active site, mimicking naturally phosphorylated substrates.
Table 1: Key Biochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1670273-47-8 |
| Molecular Weight | 1218.43 Da |
| Molecular Formula | C53H100N15O15P |
| Phosphorylation Site | Threonine-3 (pThr3) |
| Km for CDK5 | 6 µM |
Functional Role in CDK5 Kinase Activity
Mechanism of Phosphorylation
CDK5, a proline-directed serine/threonine kinase, requires binding to its regulatory partner p35 or p39 for activation. The [pThr3]-CDK5 Substrate docks into the kinase’s active site via a conserved binding pocket, where the phosphorylated Thr3 residue stabilizes the substrate-enzyme complex through hydrogen bonding with Arg48 and Asp144 of CDK5 . This interaction facilitates the transfer of a phosphate group from ATP to the substrate’s serine residue at position 10, a step critical for downstream signaling.
Kinetic Parameters
The substrate’s Km of 6 µM indicates moderate binding affinity, making it suitable for competitive inhibition assays. For comparison, unmodified histone H1 exhibits a Km of 15–20 µM for CDK5, underscoring the enhanced specificity conferred by Thr3 phosphorylation . The kcat (turnover number) for [pThr3]-CDK5 Substrate is 0.8 s⁻¹, reflecting efficient catalytic activity under physiological ATP concentrations (1–2 mM) .
Applications in Biomedical Research
Kinase Activity Profiling
The substrate is widely used in in vitro kinase assays to screen CDK5 inhibitors or activators. For example, PHA-767491 hydrochloride, a dual CDK9/CDK7 inhibitor, was tested using this substrate to determine its IC50 against CDK5 . Such studies are vital for developing therapeutics targeting CDK5 hyperactivity in cancer and neurodegeneration.
Neurodegenerative Disease Models
In Alzheimer’s disease research, hyperactive CDK5 phosphorylates tau proteins at pathological sites, leading to neurofibrillary tangles. The [pThr3]-CDK5 Substrate enables quantification of CDK5 activity in postmortem brain tissues, correlating kinase dysregulation with disease progression . Similarly, in Parkinson’s models, it helps assess CDK5’s role in dopaminergic neuron apoptosis.
Comparative Analysis with Other CDK Substrates
Specificity for CDK5
Unlike broad-spectrum CDK substrates (e.g., histone H1), [pThr3]-CDK5 Substrate shows minimal cross-reactivity with CDK1, CDK2, or CDK4 due to its optimized phosphorylation motif . This specificity reduces false positives in high-throughput screens targeting CDK5-selective inhibitors.
Advantages Over Non-phosphorylated Peptides
Pre-phosphorylation at Thr3 eliminates the need for prior kinase priming, simplifying assay workflows. Additionally, its stability in buffer solutions (half-life >24 hours at 4°C) ensures reproducible results across experiments .
Recent Research Advancements (2023–2025)
Structural Optimization Studies
A 2024 study modified the substrate’s N-terminal acetylation to enhance membrane permeability, enabling its use in live-cell imaging of CDK5 activity . This innovation facilitates real-time tracking of kinase dynamics in neuronal cultures.
Drug Discovery Applications
In 2025, PROTAC CDK12/13 Deg, a proteolysis-targeting chimera, was evaluated using [pThr3]-CDK5 Substrate to confirm off-target effects on CDK5 . The substrate’s high sensitivity detected PROTAC-mediated CDK5 inhibition at nanomolar concentrations, underscoring its utility in preclinical toxicity screens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume